molecular formula C10H12N2O6 B11751156 1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11751156
M. Wt: 256.21 g/mol
InChI Key: KNLNWXXWKDEEFW-VZTUGXDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is characterized by its multiple hydroxyl groups and a tetrahydropyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the bicyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Tetrahydropyrimidine Ring: This step involves the condensation of the bicyclic core with a suitable amine and carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure allow it to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a bicyclic structure with multiple hydroxyl groups and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O6/c13-3-10-4-17-6(7(10)15)8(18-10)12-2-1-5(14)11-9(12)16/h1-2,6-8,13,15H,3-4H2,(H,11,14,16)/t6-,7-,8?,10-/m1/s1

InChI Key

KNLNWXXWKDEEFW-VZTUGXDPSA-N

Isomeric SMILES

C1[C@@]2([C@@H]([C@@H](O1)C(O2)N3C=CC(=O)NC3=O)O)CO

Canonical SMILES

C1C2(C(C(O1)C(O2)N3C=CC(=O)NC3=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.